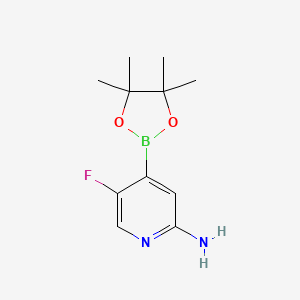
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a boronic acid pinacol ester group, and an amine group attached to a pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
The synthesis of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 2-fluoropyridine with boronic acid pinacol ester. The process can be summarized as follows :
Reaction of 2-fluoropyridine with boronic acid pinacol ester: This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反応の分析
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid pinacol ester group allows for Suzuki-Miyaura coupling reactions, which are commonly used to form carbon-carbon bonds in organic synthesis.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form corresponding amines.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds and boronic acids.
Industry: The compound is used in the production of advanced materials and specialty chemicals, including polymers and electronic materials.
作用機序
The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors . The fluorine atom can enhance the compound’s stability and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological targets.
類似化合物との比較
Similar compounds to 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but lacks the amine group, which can affect its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of a pyridine ring, which can influence its chemical properties and uses.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group instead of a fluorine atom, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorine atom, a boronic acid pinacol ester group, and an amine group, which provides a versatile platform for various chemical reactions and applications.
特性
分子式 |
C11H16BFN2O2 |
|---|---|
分子量 |
238.07 g/mol |
IUPAC名 |
5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3,(H2,14,15) |
InChIキー |
JIXKZGXEWUGBLC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754830.png)
![tert-Butyl 8-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B11754841.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanol](/img/structure/B11754854.png)
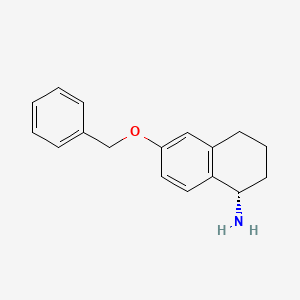
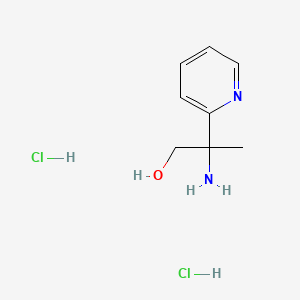
![2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754870.png)
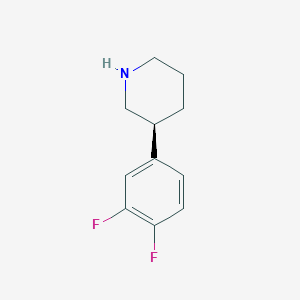
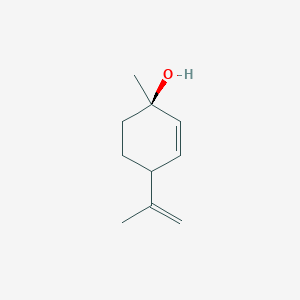
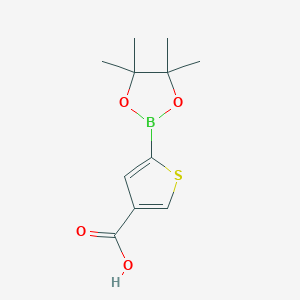
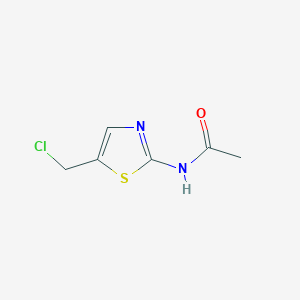
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane](/img/structure/B11754909.png)
![5-[(Imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid](/img/structure/B11754914.png)
